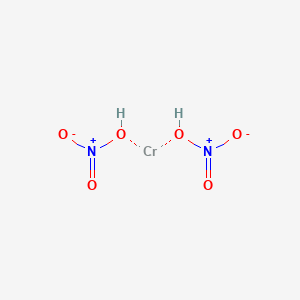
Chromium;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium is a transition metal with the chemical symbol Cr and atomic number 24. It is known for its high corrosion resistance and hardness. Nitric acid, with the chemical formula HNO₃, is a highly corrosive mineral acid. When chromium interacts with nitric acid, it forms various compounds, including chromium nitrate. This interaction is significant in various industrial and laboratory processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromium nitrate can be synthesized by reacting chromium metal or chromium(III) oxide with nitric acid. The reaction is typically carried out under controlled conditions to ensure complete dissolution of chromium: [ \text{Cr} + 4 \text{HNO}_3 \rightarrow \text{Cr(NO}_3\text{)}_3 + \text{NO} + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, chromium nitrate is produced by dissolving chromium(III) oxide in nitric acid. The process involves heating the mixture to accelerate the reaction and ensure complete dissolution. The resulting solution is then concentrated and purified to obtain chromium nitrate crystals.
Types of Reactions:
Oxidation: Chromium can undergo oxidation reactions with nitric acid, forming chromium nitrate and nitrogen oxides.
Reduction: Chromium compounds can be reduced using reducing agents like hydrogen or carbon monoxide.
Substitution: Chromium can participate in ligand exchange reactions, where ligands in its coordination sphere are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Hydrogen, carbon monoxide.
Ligands: Water, chloride ions, sulfate ions.
Major Products:
Chromium Nitrate: Formed by the reaction of chromium with nitric acid.
Chromium Oxide: Formed by the reduction of chromium compounds.
Scientific Research Applications
Chromium and its compounds, including those formed with nitric acid, have numerous applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions, including organic synthesis and polymerization.
Biology: Chromium compounds are studied for their role in glucose metabolism and insulin regulation.
Medicine: Investigated for their potential in treating diabetes and other metabolic disorders.
Industry: Used in the production of pigments, coatings, and corrosion-resistant materials.
Mechanism of Action
Chromium exerts its effects through various mechanisms:
Insulin Signaling: Chromium enhances insulin signaling pathways, improving glucose uptake and metabolism.
Oxidative Stress: Chromium compounds can act as antioxidants, reducing oxidative stress in cells.
Molecular Targets: Chromium targets include insulin receptors and mitochondrial enzymes involved in energy production.
Comparison with Similar Compounds
Molybdenum: Another transition metal with similar catalytic properties.
Tungsten: Known for its high melting point and similar chemical behavior.
Vanadium: Exhibits similar oxidation states and is used in similar industrial applications.
Uniqueness: Chromium’s unique properties, such as its high corrosion resistance and ability to form stable complexes with various ligands, make it distinct from other transition metals. Its role in biological systems, particularly in glucose metabolism, also sets it apart from similar compounds.
Properties
IUPAC Name |
chromium;nitric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.2HNO3/c;2*2-1(3)4/h;2*(H,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLMDICCQGOPFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Cr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrH2N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














